Sodium iron chlorophyllin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQNMUHVLRDRT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32627-52-4 | |
| Record name | Sodium iron chlorophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Sodium Iron Chlorophyllin
Chemical Synthesis Pathways for Sodium Iron Chlorophyllin
The production of this compound primarily relies on the chemical modification of chlorophyll (B73375) extracted from natural biomass. The general pathway involves the extraction of chlorophyll, followed by alkaline hydrolysis to remove the phytol (B49457) chain, and subsequent replacement of the central magnesium ion with iron.
Derivatization from Natural Chlorophyll Sources (e.g., Pine Needles, Bamboo Leaves, Silkworm Feces)
A variety of natural and abundant sources are utilized for the extraction of chlorophyll, the precursor for this compound synthesis. These sources are chosen for their high chlorophyll content and availability.
Pine Needles: Chlorophyll is extracted from pine needles to synthesize this compound. researchgate.netnih.govftb.com.hr The process involves extraction, saponification, purification, and a substitution reaction. nih.gov From 100g of pine needle powder, approximately 2.24g of this compound crystals can be obtained. nih.gov
Bamboo Leaves: Bamboo leaves, often considered a waste product of the bamboo processing industry, serve as a valuable raw material for producing this compound. researchgate.netaeeisp.com The process has been optimized to yield a high-quality, water-soluble green pigment. researchgate.net
Silkworm Feces: Silkworm excrement is a traditional and effective source for producing this compound. researchgate.netrsc.orgnih.gov The primary component of silkworm feces is a chlorophyll compound. researchgate.net The synthesis from this source involves extracting the chlorophyll, removing the magnesium ion, and then complexing the resulting derivative with iron. rsc.orgnih.gov This method has been used to produce the Chinese patent medicine Shengxuening, which contains this compound. researchgate.netnih.gov
Saponification and Subsequent Metal Substitution Reactions
This two-step process is fundamental to converting oil-soluble chlorophyll into water-soluble this compound. researchgate.netnih.gov
Saponification: This alkaline hydrolysis step removes the long phytol tail from the chlorophyll molecule. sci-hub.se A common method involves treating the chlorophyll extract with a sodium hydroxide (B78521) solution. researchgate.net For instance, optimal conditions for the saponification of chlorophyll from bamboo leaves were found to be a 5% sodium hydroxide solution at 70°C for 60 minutes. researchgate.net This reaction cleaves the ester bond linking the phytol group, resulting in the formation of a water-soluble sodium chlorophyllin intermediate. researchgate.net
Metal Substitution: Following saponification, the central magnesium ion in the chlorophyllin ring is replaced with iron. researchgate.netnih.gov This is typically achieved by treating the sodium chlorophyllin solution with an iron salt, such as ferrous sulfate (B86663), under specific pH and temperature conditions. researchgate.net In the synthesis from bamboo leaves, the optimal conditions for iron substitution were found to be a pH of 3.0 and a temperature of 60°C for 60 minutes. researchgate.net The acidic environment facilitates the displacement of the magnesium ion and the subsequent chelation of the iron ion.
One-Step Solution Synthesis Approaches
Research has explored more direct methods for synthesizing related metallochlorophyllins, which could potentially be adapted for this compound. For example, a one-step solution method has been developed for the synthesis of natural cobalt iron chlorophyllin, where this compound is reacted directly with a cobalt salt at room temperature. google.com This approach simplifies the process, reduces byproducts, and offers a high yield. google.com Similar one-step substitution reactions have been used to prepare other chlorophyll derivatives, such as chlorophyll iron calcium salt. google.com
Precursor Identification and Characterization in Synthetic Routes
The primary precursor for the synthesis of this compound is chlorophyll , which exists in two main forms, chlorophyll a and chlorophyll b, within the natural sources. nih.gov During the synthesis, an intermediate precursor, sodium chlorophyllin , is formed after the saponification step. researchgate.net The final product, This compound , is a mixture that can include iron chlorin (B1196114) e4 and iron chlorin e6. sci-hub.se
The characterization of these precursors and the final product is crucial to ensure the quality and purity of the synthesized compound. Various analytical techniques are employed for this purpose:
UV-VIS Spectroscopy: This technique is used to confirm the structure of the chlorophyllin derivatives. This compound typically exhibits a characteristic absorption peak around 405 nm. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized this compound. nih.govresearchgate.net Studies have reported purities of up to 96.0% for this compound synthesized from pine needles. nih.gov
Atomic Absorbance Spectroscopy: This method is used to verify the presence and quantify the amount of the central metal ion, in this case, iron. researchgate.netnih.gov The mass fraction of iron in this compound from pine needles was found to be 8.00%, which is close to the theoretical value of 7.73%. nih.gov
Purification and Isolation Strategies for Synthetic this compound
After synthesis, purification and isolation steps are essential to obtain a high-purity product. These strategies often involve a series of extraction and precipitation steps.
One common purification technique involves the use of organic solvents. For instance, after saponification, petroleum ether can be used in a liquid-liquid extraction to remove non-polar impurities, yielding a purer saponified liquor.
Crystallization is another key isolation method. Following the metal substitution reaction, the reaction mixture is often treated to induce the crystallization of this compound. nih.gov The resulting crystals are then separated, washed, and dried. nih.govgoogle.com For example, a patented method for preparing this compound from silkworm excrement includes an alkalization step where the iron-containing product is washed to remove free iron ions, dissolved in acetone (B3395972) or ethanol (B145695), and then precipitated by adding a sodium hydroxide solution. google.com
The table below summarizes the physical characteristics of this compound crystals obtained from different sources.
| Property | Description | Source(s) |
| Appearance | Black or dark green powder/crystals with a metallic lustre | nih.govcphi-online.com |
| Solubility | Easily soluble in water, slightly soluble in alcohol and chloroform, insoluble in ethyl ether | cphi-online.com |
| Aqueous Solution | Forms a yellow-green to dark brown solution in water | nih.govcphi-online.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgunirioja.es
Use of Renewable Feedstocks: The synthesis of this compound inherently aligns with this principle by utilizing abundant and renewable biomass such as pine needles, bamboo leaves, and silkworm feces as the primary raw material. rsc.orgnih.govresearchgate.netpcc.eu
Reduce Derivatives: The traditional synthesis pathway involves derivatization steps like saponification. acs.orgpcc.eu However, the use of enzymes, such as chlorophyllase, presents a greener alternative for removing the phytol group, potentially reducing the need for harsh alkaline conditions. nih.gov
Catalysis: Research into using chlorophyll derivatives themselves as catalysts aligns with the principle of using catalytic reagents over stoichiometric ones. acs.orgresearchgate.net While not directly in the synthesis of this compound itself, this demonstrates the potential for greener applications of these compounds.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key aspect of green chemistry. pcc.eu The one-step synthesis approaches, which can be carried out at room temperature, are a step in this direction. google.com
Efforts to improve the sustainability of this compound production focus on optimizing reaction conditions to reduce energy consumption, minimizing the use of organic solvents, and exploring enzymatic and one-pot synthesis methods. unirioja.es
Advanced Structural Elucidation and Conformational Analysis of Sodium Iron Chlorophyllin
Spectroscopic Techniques for Structural Characterization
Spectroscopy offers a powerful, non-destructive window into the molecular world of sodium iron chlorophyllin, providing detailed information on its structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the molecular framework of chlorophyll (B73375) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms.
For chlorophylls (B1240455), the broad range of chemical shift values is a key feature, largely influenced by the ring current effects of the macrocycle. ismar.org Protons located in the plane of the macrocycle, such as the methine protons, are deshielded and resonate at unusually low fields. ismar.org Similarly, the methyl, vinyl, and propionic acid side-chain protons experience significant deshielding. ismar.org Despite the complexity of the molecule, many proton signals appear as singlets due to their isolation from other protons, simplifying spectral interpretation. ismar.org
Detailed ¹H and ¹³C NMR data, often recorded in various deuterated solvents, are crucial for assigning specific resonances to individual atoms within the this compound structure. illinois.edu The chemical shifts provide a fingerprint of the molecule's structure, and any variations can indicate changes in the coordination environment of the central iron atom or modifications to the peripheral substituents.
Mass Spectrometry (MS and MS/MS) for Molecular Formulae and Fragmentation Patterns
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Soft ionization techniques are generally preferred for these thermally labile compounds to preserve the integrity of the molecular ion. csic.es
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been effectively used to identify the primary components of commercial this compound. nih.govresearchgate.net Studies have identified Fe-isochlorin e4 as a major constituent. nih.govresearchgate.net The molecular weight of this compound is reported as 694.5 g/mol . nih.gov
The fragmentation patterns observed in MS/MS experiments are highly diagnostic. For chlorophyll derivatives, common fragmentation pathways involve the loss of side chains from the C-17 and C-13² positions. researchgate.net For instance, the loss of the phytol (B49457) tail is a characteristic fragmentation. researchgate.net Analysis of the fragmentation of pseudo-molecular ions, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, provides extensive structural information. nih.gov The number of fragment ions tends to decrease from H⁺ to Na⁺ to K⁺ adducts, with the protonated molecule typically yielding the most detailed fragmentation data. nih.gov
Table 1: Key Mass Spectrometry Data for this compound and Related Derivatives
| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Ion Type | Significance | Reference |
| This compound | 694.5 | [M] | Molecular Weight | nih.gov |
| Fe-isochlorin e4 | - | - | Identified as a major component of SIC | nih.govresearchgate.net |
| Fe³⁺-pheophorbide a | - | - | Identified derivative | nih.gov |
| Fe³⁺-chlorin e6 | - | - | Identified derivative | nih.gov |
| Fe³⁺-chlorin e4 | - | - | Identified derivative | nih.gov |
This table is generated based on available data and may not be exhaustive.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Information
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.
FTIR spectra of chlorophyllin derivatives show characteristic peaks for various functional groups. The region between 1615-1550 cm⁻¹ and 1400-1300 cm⁻¹ contains the characteristic peaks of carboxylate salts. google.comgoogle.com Specifically, the C=O stretching absorption appears in the 1615-1550 cm⁻¹ range, while the C-O stretching absorption is found between 1400-1300 cm⁻¹. google.comgoogle.com The presence of these peaks confirms the salt form of the carboxyl groups on the side chains. google.comgoogle.com The introduction of different metal ions, such as the replacement of sodium with manganese, can cause shifts in these absorption frequencies due to the inductive effect of the metal ion. google.com
Raman spectroscopy, particularly surface-enhanced Raman scattering (SERS), can supplement FTIR data, providing insights into the lower frequency vibrations. strath.ac.uk The absorption bands in the 200-1800 cm⁻¹ range are primarily due to intramolecular vibrations. strath.ac.uk Terahertz (THz) spectroscopy has also been employed to investigate the low-frequency intermolecular and intramolecular vibrational modes of chlorophyll derivatives. strath.ac.ukresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and its Analogs
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference(s) |
| 1615-1550 | C=O stretching of carboxylate | Confirms presence of carboxylate salt | google.comgoogle.com |
| 1400-1300 | C-O stretching of carboxylate | Confirms presence of carboxylate salt | google.comgoogle.com |
| ~711 | Metal-N vibration | Indicates coordination of the central metal ion | mdpi.com |
This table presents a generalized summary of key vibrational bands.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound. The extended π-conjugated system of the porphyrin ring gives rise to characteristic strong absorption bands.
This compound typically exhibits two strong absorption peaks in its UV-Vis spectrum. google.comgoogle.com A prominent Soret band appears around 400-405 nm, which is characteristic of the porphyrin conjugated structure and indicates that the ring is intact. google.comgoogle.comnih.gov A second, weaker Q band is observed in the 660-670 nm region. google.comgoogle.com The exact position of these peaks can be influenced by the solvent and the specific nature of the chlorophyllin derivative. For instance, the replacement of the central metal ion can lead to shifts in the absorption maxima. google.com
Fluorescence spectroscopy provides complementary information about the excited states of the molecule. The fluorescence spectrum of chlorophyllin can be dependent on the excitation wavelength. nyu.edu The photophysical properties, including fluorescence, are crucial for applications that rely on the light-absorbing or light-emitting characteristics of the compound.
Table 3: UV-Visible Absorption Maxima for this compound and Related Compounds
| Compound | Soret Band (nm) | Q Band (nm) | Solvent/Conditions | Reference(s) |
| This compound | ~400 | 660-670 | Acetone (B3395972) solution | google.comgoogle.com |
| This compound | 405 | - | Water | nih.gov |
| Chlorophyll iron cobalt salt | ~400 | 660-670 | Acetone solution | google.com |
| Chlorophyll iron calcium salt | 401 | 663.5 | - | google.com |
This table summarizes typical absorption maxima; values can vary with experimental conditions.
Diffraction Methods for Crystalline and Amorphous State Analysis
Diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in the solid state, providing a definitive picture of the crystalline or amorphous nature of this compound.
X-ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction (XRD) is the primary tool for elucidating the crystal structure of materials. For complex molecules like this compound, obtaining single crystals suitable for XRD can be challenging. However, powder XRD can still provide valuable information about the solid-state packing and crystallinity of the material.
Electron Microscopy for Nanoscale Morphologies
Electron microscopy provides direct visualization of the nanoscale and microscale structures of materials. For chlorophyllin derivatives, these techniques are vital for understanding their morphology in aggregated states.
Transmission Electron Microscopy (TEM) has been used to study a soluble derivative of this compound, revealing key morphological characteristics. rsc.org In one study, samples prepared on carbon-coated copper grids and observed with a JEM-2100 transmission electron microscope operating at 200 kV showed specific nanoscale features. rsc.org While direct SEM imaging of this compound is not widely reported, related studies on iron oxide nanoparticles show the technique's power in depicting spherical shapes and aggregation tendencies. semanticscholar.org More advanced methods like cryogenic Scanning Transmission Electron Microscopy (cryo-STEM), which preserves the sample's structural integrity at liquid nitrogen temperatures, have been applied to other iron-based nanoparticles, offering high-contrast, high-resolution images of their core structures and cluster-like morphologies. nih.gov This approach holds significant potential for examining the native-state morphology of this compound aggregates.
| Technique | Sample Analyzed | Key Findings | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | This compound derivative (Ce6) | Used to characterize the nanoscale features of the prepared nanoparticles. rsc.org | rsc.org |
| Cryogenic Scanning Transmission Electron Microscopy (cryo-STEM) | Iron carbohydrate nanoparticles | Provides high-contrast, high-resolution images of nanoparticle morphology and internal iron cores, revealing cluster-like structures while preserving sample integrity. nih.gov | nih.gov |
| Scanning Electron Microscopy (SEM) | Iron Oxide Nanoparticles (IONPs) | Revealed predominantly spherical shapes with noticeable aggregation of nanoparticles. semanticscholar.org | semanticscholar.org |
Chiroptical Spectroscopy in Stereochemical Studies
Chiroptical spectroscopy encompasses techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. wiley.com These methods measure the differential absorption of left and right circularly polarized light, providing detailed information about a molecule's stereochemistry and conformation in solution. mdpi.com
While specific chiroptical studies on this compound are not extensively documented in the literature, the principles are highly applicable. The chlorophyllin macrocycle contains multiple chiral centers, making its stereochemistry a critical aspect of its structure. Research on other chiral transition metal complexes demonstrates the power of this approach. For example, combined experimental and theoretical studies on Co(II)-salen-chxn complexes have shown that chiroptical spectra are highly sensitive to the metal's oxidation state, spin state, and the molecule's conformational distribution. mdpi.comnih.gov For a molecule like this compound, ECD would probe electronic transitions within the porphyrin chromophore, while VCD would provide information on the vibrational modes of the chiral structure. Such analyses, especially when combined with quantum chemical calculations, could elucidate the preferred conformations and absolute configuration of the molecule in solution. mdpi.com
| Spectroscopic Method | Principle | Potential Application to this compound |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light by chiral molecules, probing electronic transitions. wiley.com | Determination of the absolute configuration of chiral centers and analysis of electronic interactions within the porphyrin ring. |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light, probing vibrational modes of chiral molecules. mdpi.com | Provides detailed conformational information in solution and is sensitive to the molecule's spin state and metal coordination environment. mdpi.comnih.gov |
Supramolecular Assembly and Self-Aggregation Phenomena
Chlorophyll and its derivatives are well-known for their tendency to self-assemble into large, ordered supramolecular structures, particularly in aqueous environments. researchgate.netacs.org This behavior is driven by a combination of non-covalent interactions. For this compound, which lacks the long, hydrophobic phytol tail of chlorophyll a, aggregation is still a prominent feature, primarily governed by interactions between the porphyrin-like macrocycles.
The primary driving forces for aggregation include:
π-π Stacking: The large, electron-rich porphyrin rings can stack on top of one another, a highly favorable interaction that forms the basis of many aggregates.
Hydrophobic Interactions: Although more water-soluble than chlorophyll, the macrocycle itself has significant hydrophobic surfaces, promoting aggregation to minimize contact with water. researchgate.netacs.org
Hydrogen Bonding and Coordination: The carboxyl groups on the periphery of the chlorophyllin molecule can participate in hydrogen bonding. Furthermore, the central iron atom can potentially form axial coordination bonds with functional groups on adjacent molecules, leading to the formation of polymeric chains. researchgate.net
These interactions can lead to the formation of various aggregate structures, from simple dimers to complex, micrometer-scale helical nanofibers. rsc.org The specific nature of the solvent and the presence of electrolytes can significantly influence the type and extent of aggregation. nih.gov Studies on related chlorophyll derivatives have shown that this self-assembly can lead to the formation of nanoscale complexes and polymeric forms. researchgate.netacs.org
| Driving Force | Description | Resulting Structure |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between the aromatic porphyrin rings. | Formation of columnar stacks and oligomers. researchgate.net |
| Hydrophobic Effect | Tendency of nonpolar molecular surfaces to aggregate in aqueous solution to minimize contact with water molecules. researchgate.netacs.org | Favors the formation of large aggregates where macrocycles are shielded from water. researchgate.net |
| Coordination Bonds | Potential for the central iron atom to coordinate with ligands (e.g., water or functional groups) on adjacent molecules. | Formation of one-dimensional or two-dimensional polymeric structures. researchgate.net |
| Hydrogen Bonding | Interaction involving peripheral carboxyl groups and other suitable functional groups. nih.gov | Stabilization of larger, ordered assemblies. nih.gov |
Coordination Chemistry and Ligand Field Studies of Sodium Iron Chlorophyllin
The Iron Center in the Chlorophyllin Macrocycle
Sodium iron chlorophyllin is a semi-synthetic compound derived from chlorophyll (B73375). The fundamental structure is a chlorin (B1196114) macrocycle, a large aromatic ring system similar to a porphyrin but with one of the pyrrole (B145914) rings being reduced. In its natural state in chlorophyll, this macrocycle chelates a central magnesium ion (Mg²⁺). The synthesis of this compound involves the replacement of this magnesium ion with an iron ion. oregonstate.eduresearchgate.net This process yields a stable, water-soluble molecule. nih.gov
Ligand Field Theory Applications to Iron-Porphyrinoid Complexes
Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure of coordination complexes, particularly those involving transition metals. nih.gov When applied to this compound, LFT explains how the interaction between the iron's d-orbitals and the nitrogen ligands of the macrocycle affects the electronic energy levels.
In the approximately square planar field created by the four nitrogen atoms, the five degenerate d-orbitals of the iron ion are split into different energy levels. The specific arrangement of these orbitals is crucial for determining the complex's magnetic properties, color, and reactivity. The iron ion in the chlorophyllin complex, whether Fe(II) (a d⁶ configuration) or Fe(III) (a d⁵ configuration), can adopt either a high-spin or a low-spin state. wikipedia.org
This is determined by the magnitude of the ligand field splitting energy (Δ) compared to the spin-pairing energy (P).
Low-Spin State : If the ligand field is strong (large Δ), it is energetically more favorable for electrons to pair up in the lower-energy d-orbitals before occupying the higher-energy ones.
High-Spin State : If the ligand field is weak (small Δ), electrons will occupy the higher-energy d-orbitals before pairing up, maximizing the total spin.
For iron-porphyrinoid complexes, the spin state can be influenced by the presence of axial ligands (molecules that coordinate to the iron center above or below the plane of the macrocycle). For instance, four-coordinate Fe(II) porphyrins are often intermediate-spin, while six-coordinate complexes with strong-field ligands are typically low-spin (diamagnetic). beilstein-journals.org Fe(III) complexes can exist in high-spin, intermediate-spin, or low-spin states depending on the specific ligands involved. wikipedia.org
| Iron Oxidation State | d-Electron Configuration | Spin State | Number of Unpaired Electrons | Magnetic Property |
|---|---|---|---|---|
| Fe(II) | d⁶ | High-Spin | 4 | Paramagnetic |
| Low-Spin | 0 | Diamagnetic | ||
| Fe(III) | d⁵ | High-Spin | 5 | Paramagnetic |
| Low-Spin | 1 | Paramagnetic |
Metal-Ligand Bonding Characteristics and Stability
The bond between the central iron ion and the four nitrogen atoms of the chlorophyllin macrocycle is a coordinate covalent bond. In this interaction, the nitrogen atoms act as Lewis bases, donating lone pairs of electrons to the empty orbitals of the iron ion, which acts as a Lewis acid. The porphyrinoid macrocycle is a multidentate ligand, and its binding to a single metal ion creates multiple chelate rings. This phenomenon, known as the chelate effect, results in a complex with significantly higher thermodynamic stability compared to complexes with analogous monodentate ligands.
The stability of this compound is robust, allowing it to remain intact under various conditions. For example, studies have shown that the complex is stable under simulated gastrointestinal conditions, which is a critical factor for its bioavailability. nih.gov The stability of metal complexes is generally influenced by factors such as the charge and size of the metal ion and the nature of the ligand. Class 'a' metal ions, which include iron in the first transition series, typically form stable complexes with ligands containing nitrogen donor atoms.
Redox Properties and Electron Transfer Pathways within the Coordination Sphere
A key characteristic of iron porphyrinoid complexes is their ability to participate in electron transfer reactions. The central iron atom can be reversibly oxidized and reduced, typically cycling between the Fe(II) and Fe(III) states. This redox activity is fundamental to the function of many biological hemoproteins, such as cytochromes, which are essential components of electron transport chains.
The redox potential of the Fe(II)/Fe(III) couple in this compound is modulated by the electronic environment provided by the chlorophyllin ligand. The specific value of the redox potential determines the thermodynamic feasibility of electron transfer to or from the complex. In biological systems, electron transfer processes are crucial for cellular respiration and photosynthesis. nih.gov The transfer of electrons can occur through the coordination sphere, with the porphyrinoid macrocycle itself facilitating the movement of electrons to and from the iron center. The rate of this electron transfer is influenced by the reorganization energy of the complex; a smaller change in metal-ligand bond distances upon redox activity leads to more efficient electron transfer.
Derivatization at Peripheral Sites and Their Influence on Coordination Properties
The chlorophyllin macrocycle possesses several peripheral sites (meso- and β-pyrrolic positions) that can be chemically modified. This derivatization, or the introduction of various functional groups, can significantly influence the coordination properties of the central iron atom through electronic effects. nih.gov
Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the periphery of the ring alters the electron density of the entire conjugated system. This change is transmitted to the iron center, a phenomenon known as an inductive effect. These modifications can tune the coordination properties in several ways:
Redox Potential : EWGs tend to make the macrocycle more electron-deficient, which makes the iron center easier to reduce (i.e., the Fe(III)/Fe(II) redox potential becomes more positive). Conversely, EDGs make the iron center harder to reduce (a more negative redox potential). rsc.org
Ligand Binding : The electronic nature of the peripheral substituents can affect the affinity of the iron center for axial ligands. Changes in the electron density at the iron atom can strengthen or weaken the bonds to these external ligands. rsc.orgrsc.org
Catalytic Activity : For iron porphyrinoids used as catalysts, peripheral modifications can have a profound impact on their reactivity and efficiency. For example, bulky substituents can create steric hindrance that influences substrate binding or can prevent the formation of inactive dimers. acs.org
While extensive studies on the derivatization of this compound itself are not widely documented, research on synthetic iron porphyrins provides a clear model for how such modifications influence the central metal's properties. nih.govrsc.org
| Type of Substituent | Example Groups | Effect on Macrocycle Electron Density | Influence on Fe(III)/Fe(II) Redox Potential | Effect on Axial Ligand Binding |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -COCH₃, Halogens | Decreases | Shifts to more positive values (easier to reduce) | Can weaken Fe-Ligand bond rsc.org |
| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, Alkyl groups | Increases | Shifts to more negative values (harder to reduce) | Can strengthen Fe-Ligand bond |
Mechanistic Investigations of Sodium Iron Chlorophyllin Interactions in Model Systems
Photophysical and Photochemical Reaction Mechanisms
The photophysical and photochemical behavior of sodium iron chlorophyllin is intrinsically linked to its core structure, an iron-porphyrin complex. Porphyrins are known for their rich photochemistry, which is significantly influenced by the central metal ion.
Irradiation of iron-porphyrin complexes with light of an appropriate wavelength can induce an intramolecular electron transfer. This process typically involves the transition of an electron from an axial ligand to the metal center, resulting in the reduction of the iron(III) to iron(II) and the oxidation of the ligand into a radical species capes.gov.br. The efficiency of this photoredox reaction can be enhanced in the presence of molecules that can trap the resulting ferrous complex or the radical, thereby competing with the back electron transfer process capes.gov.br.
Studies on various iron porphyrin complexes have revealed a diversity of photochemical reactions, including photoreductions, photooxidations, and the initiation of radical chains. A common primary photoprocess is the homolytic cleavage of an axial ligand, which leads to the photoreduction of the metal and the generation of a reactive radical from the detached ligand illinois.edu. Subsequent rapid thermal reactions can then give rise to the varied reactivity observed illinois.edu. The specific excited states involved are often charge transfer transitions, either from the axial ligand to the metal or from the porphyrin ring to the metal illinois.edu.
Furthermore, research on synthetic iron porphyrins has demonstrated their ability to undergo photochemical reduction from Fe(III) to Fe(II) and further to Fe(I) acs.org. In the presence of carbon dioxide, further photoreduction can lead to the catalytic reduction of CO2 to carbon monoxide acs.org. Photolysis of certain iron-porphyrin complexes can also generate highly reactive iron-oxo species, which are potent oxidants nih.govscispace.com.
| Photochemical Process | Description | Key Findings |
| Intramolecular Electron Transfer | Light-induced transfer of an electron from an axial ligand to the central iron atom. | Results in the reduction of Fe(III) to Fe(II) and the formation of a ligand radical capes.gov.br. |
| Photoreduction | Reduction of the iron center upon irradiation. | Can proceed in stages from Fe(III) to Fe(II) and Fe(I) acs.org. |
| Generation of Reactive Species | Formation of highly reactive intermediates following light absorption. | Can produce potent iron-oxo species capable of oxidation nih.govscispace.com. |
Energy Transfer Processes involving this compound
This compound has been shown to participate in energy transfer processes, a key aspect of its photochemical activity. In a study investigating its chemiluminescent properties, the iron-chlorophyllin complex was found to act as both a chemiluminescent substance and an energy donor nih.gov.
During the decomposition reaction of this compound in the presence of hydrogen peroxide, it was observed to transfer its energy to coexisting fluorophores nih.gov. This energy transfer resulted in chemiluminescence intensity values for the fluorophores that were comparable to or even greater than those produced by the well-known chemiluminescent agent, trichlorophenylperoxalate ester (TCPO) nih.gov.
The study also noted that the decomposed product of the iron-chlorophyllin complex in this reaction exhibited fluorescence, indicating that this compound itself can function as an energy donor nih.gov. Therefore, in this model system, the compound plays a multifaceted role as a catalyst, a chemiluminescent substance, and an energy donor nih.gov. This capacity for energy transfer is a fundamental characteristic of many porphyrin-based molecules and is central to their function in various chemical and biological systems, including natural photosynthesis where chlorophylls (B1240455) transfer absorbed light energy reddit.com.
Catalytic and Enzyme Mimetic Activities in In Vitro Systems
The structural analogy between this compound and the heme cofactor in enzymes like cytochromes P450 and peroxidases suggests its potential for catalytic and enzyme mimetic activities. Iron porphyrins are widely studied as mimics of these heme-containing enzymes due to their ability to catalyze a variety of oxidation and reduction reactions nih.govneliti.com.
Research has demonstrated that iron(III) chlorophyllins (B1632289) can act as effective biomimetic catalysts. In one study, various synthesized iron(III) chlorophyllins were shown to catalyze the aerobic oxidation of cyclohexene researchgate.net. The results indicated that these iron chlorophyllin complexes exhibited better catalytic performance than industrially applied iron tetraphenylporphyrin and cobalt tetraphenylporphyrin, with a higher selectivity for 2-cyclohexen-1-one researchgate.net. The catalytic efficiency was found to be influenced by the ligand's polarity, the conjugated degree of the porphyrin ring, and the stability of the chlorophyllin researchgate.net.
The catalytic cycle of iron porphyrins in oxidation reactions often involves the formation of high-valent iron-oxo species, which are potent oxidizing agents neliti.com. The ability of this compound to act as a catalyst is also supported by findings from chemiluminescence studies, where the axial coordinative position of the iron was identified as a point of catalytic activation nih.gov. These findings underscore the potential of this compound to function as a catalyst in various chemical transformations, mimicking the action of natural enzymes.
| Catalytic Reaction | Substrate | Product | Catalyst Performance |
| Aerobic Oxidation | Cyclohexene | 2-cyclohexen-1-one | Higher conversion and selectivity compared to some industrial porphyrin catalysts researchgate.net. |
Molecular Interactions with Non-Human Biological Components in Model Systems
Direct interaction studies between this compound and model nucleic acids such as DNA and RNA are not extensively documented in the scientific literature. However, studies on related chlorophyllin compounds provide some insight. Research on sodium copper chlorophyllin suggests that it does not directly interact with DNA illinois.edu. Instead, its antimutagenic properties are attributed to its ability to form tight molecular complexes with carcinogens, acting as an "interceptor molecule" that prevents these mutagens from binding to DNA and causing damage researchgate.netpnas.org.
While direct binding of this compound to DNA or RNA has not been demonstrated, the interaction of iron with RNA is a known biological phenomenon. For instance, the interaction between Iron Responsive Elements (IREs) in certain messenger RNAs and Iron Regulatory Proteins (IRPs) is a key mechanism in the regulation of iron metabolism. This interaction is modulated by cellular iron levels nih.gov. However, this is a protein-mediated interaction with RNA and does not suggest a direct binding of a molecule like this compound to the nucleic acid. Given the available evidence for other chlorophyllins, it is plausible that this compound's primary interaction is not with the nucleic acids themselves, but with molecules that could potentially damage them.
Porphyrins and their metallic derivatives are recognized as strong protein binders nih.gov. The interaction of chlorophyll (B73375) derivatives with proteins such as human serum albumin (HSA) has been studied, revealing that the central metal ion plays a crucial role in determining both the affinity and the mode of binding nih.gov. These interactions are predominantly hydrophobic, with some contribution from hydrogen bonding nih.gov. Such binding can lead to conformational changes in the protein, including a reduction in the α-helix content and an increase in the β-sheet structure nih.gov.
While specific structural details of this compound's interaction with model proteins are not widely available, its structural similarity to heme provides a basis for inferring potential interactions. For example, peptides derived from the digestion of hemoglobin are known to influence the solubility and uptake of heme acs.org. It is conceivable that similar interactions could occur with this compound. Furthermore, studies on the bioavailability of iron from this compound suggest that it is stable under simulated gastrointestinal conditions and can deliver iron to intestinal cells, a process that is likely mediated by interactions with transport proteins nih.gov.
| Protein Interaction Aspect | Observation with Related Compounds | Inferred Relevance to this compound |
| Binding Affinity | The central metal ion in chlorophyll derivatives determines the binding affinity to proteins like HSA nih.gov. | The iron center in this compound is expected to be a key determinant of its protein binding characteristics. |
| Conformational Changes | Binding of chlorophyll and chlorophyllin to HSA can alter the protein's secondary structure nih.gov. | Interaction of this compound with proteins could induce similar structural modifications. |
| Functional Interactions | Peptides can influence the solubility and uptake of the structurally similar heme molecule acs.org. | Similar peptide interactions may modulate the behavior of this compound in biological model systems. |
There is a lack of specific research on the integration and behavior of this compound within model membrane systems such as lipid bilayers. However, the general interactions of ions and porphyrin-like molecules with lipid membranes have been investigated.
The properties of lipid bilayers are known to be altered by their interactions with salts. Cations like sodium can penetrate into the headgroup region of the lipids and bind to them, which can lead to a re-ordering of the lipid molecules researchgate.net.
Studies on chlorophyll and its derivatives in different contexts suggest potential interactions with lipid environments. For example, a review of some studies suggests that chlorophyll may reduce the absorption of fatty acids by intestinal cells and decrease the accumulation of lipids healthline.com. While this does not directly describe the behavior within a model membrane, it implies an interaction with lipid-rich environments. The stability and uptake of sodium copper chlorophyllin by Caco-2 intestinal cells, a model for the intestinal barrier, have been demonstrated, suggesting that it can traverse or interact with cell membranes acs.org. Given its water-soluble nature, the integration of this compound into the hydrophobic core of a lipid bilayer may be limited, but interactions with the membrane surface and headgroups are plausible.
Radical Scavenging Mechanisms in Chemical Assays (e.g., DPPH, β-carotene bleaching)
The antioxidant activity of this compound has been evaluated through various in vitro chemical assays designed to assess its ability to scavenge free radicals. These model systems provide insights into the potential mechanisms by which this compound exerts its antioxidant effects. The most common assays used for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the β-carotene bleaching assay.
The DPPH assay is a widely used method for determining the free-radical scavenging capacity of antioxidants. mdpi.comnih.gov The principle of this assay is based on the reduction of the stable free radical DPPH, which is deep violet in solution, to the pale yellow compound DPPH-H upon reacting with a hydrogen-donating antioxidant. nih.govmdpi.com Studies show that the scavenging effect of this compound on DPPH radicals increases with its concentration. nih.gov In one comparative study, this compound exhibited a 91.4% scavenging activity at a concentration of 10 mg/mL and 26.5% at 5 mg/mL. nih.gov The half-maximal effective concentration (EC50), which represents the concentration required to scavenge 50% of the DPPH radicals, was found to be approximately 7 mg/mL for this compound. nih.gov However, its activity was noted to be lower than that of ascorbic acid, a standard antioxidant, which had an EC50 of 9x10⁻³ mg/mL. nih.gov The proposed antioxidant mechanism for chlorophyll derivatives in this assay may not be based on hydrogen donation but on other processes. researchgate.net
Table 1: DPPH Radical Scavenging Activity of this compound and Other Compounds
| Compound | Concentration (mg/mL) | Scavenging Activity (%) | EC50 (mg/mL) |
|---|---|---|---|
| This compound (SIC) | 10 | 91.4 | ~7.0 |
| 5 | 26.5 | ||
| Sodium Zinc Chlorophyllin (SZC) | 10 | 69.9 | ~7.0 |
| 5 | 37.9 | ||
| Sodium Copper Chlorophyllin (SCC) | 10 | 98.8 | 2.6 |
| 5 | 93.5 | ||
| Ascorbic Acid | 0.025 | 98.5 | 0.009 |
Data sourced from a comparative study on chlorophyllin derivatives. nih.gov
The β-carotene bleaching assay is another method used to evaluate antioxidant activity, particularly against lipid peroxidation. researchgate.netnih.gov In this system, linoleic acid produces hydroperoxide free radicals upon heating, which subsequently attack the highly unsaturated β-carotene molecules, causing them to lose their characteristic orange color. nih.govcellmolbiol.org The presence of an antioxidant can hinder this bleaching process by neutralizing the free radicals formed. nih.gov
Research has demonstrated that this compound is effective in the β-carotene bleaching inhibition assay. nih.govnih.gov Its antioxidant activity in this model was found to be significantly higher than that of the standard antioxidant, ascorbic acid. nih.gov The EC50 value for this compound was reported as 0.38 mg/mL, which is substantially lower than the EC50 of 4.0 mg/mL recorded for ascorbic acid in the same assay. nih.govresearchgate.net This suggests that this compound is a potent inhibitor of lipid peroxidation in this model system. The mechanism is believed to involve the protection of linoleic acid against oxidation and/or the prevention of hydroperoxide decomposition. nih.govresearchgate.net
Table 2: Inhibition of β-Carotene Bleaching (EC50 Values)
| Compound | EC50 (mg/mL) |
|---|---|
| This compound (SIC) | 0.38 |
| Sodium Zinc Chlorophyllin (SZC) | 0.04 |
| Sodium Copper Chlorophyllin (SCC) | 0.90 |
| Ascorbic Acid | 4.0 |
Data reflects the concentration required to inhibit 50% of β-carotene bleaching. nih.govnih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Zinc Chlorophyllin |
| Sodium Copper Chlorophyllin |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Ascorbic Acid |
| β-carotene |
Advanced Analytical Methodologies for Sodium Iron Chlorophyllin
Chromatographic Separation and Detection Techniques
Chromatographic methods are paramount for the separation of sodium iron chlorophyllin from complex mixtures, allowing for its precise quantification and the identification of related substances.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.
A prevalent approach involves reversed-phase HPLC, often utilizing a C18 column. For instance, a simultaneous analysis of this compound (SIC) and sodium copper chlorophyllin (SCC) was developed using an Inertsil ODS-2 column. nih.govresearchgate.net The separation was achieved with a gradient mobile phase consisting of methanol (B129727) and water with 1% acetic acid, and detection was performed using a photodiode array (PDA) detector at 395 nm. nih.gov Another study monitoring chlorophyll-based colorants in fortified food samples utilized an Inertsil ODS-2 HPLC column with a mobile phase of methanol:water (80:20, v/v) containing 1% acetic acid, with detection at 390 nm. nih.gov
Method validation is a critical aspect to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. In a study for the simultaneous determination of SIC and SCC, the method demonstrated good linearity, with an LOD and LOQ for SIC of 1.2 mg/kg and 4.1 mg/kg, respectively. nih.govresearchgate.net The precision and accuracy were evaluated through intraday and interday tests, with recoveries for SIC in candy ranging from 81% to 101%. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov |
|---|---|---|
| Column | Inertsil ODS-2 | Inertsil ODS-2 (5 µm, 25 cm x 4.6 mm) |
| Mobile Phase | Methanol-water (97:3 and 80:20, v/v) with 1% acetic acid | Methanol:Water (80:20, v/v) with 1% acetic acid |
| Detection Wavelength | 395 nm (PDA) | 390 nm (PDA) |
| Flow Rate | Not specified | 1 mL/min |
| Run Time | Not specified | 20 min |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). A study detailing the simultaneous determination of this compound and sodium copper chlorophyllin utilized UPLC coupled with mass spectrometry (UPLC-MS) for the identification of the main components. nih.gov This approach allowed for the successful identification of Fe-isochlorine e4 as a major component of this compound. nih.gov The enhanced resolution of UPLC is particularly beneficial for separating the various chlorophyllin derivatives and potential degradation products that may be present in commercial preparations.
Capillary Electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species in an electric field. wikipedia.org While specific applications of CE for the direct analysis of this compound are not extensively documented in the reviewed literature, the technique holds significant potential for the charge-based separation of its components. CE methods, such as capillary zone electrophoresis (CZE), can separate ions based on their charge-to-size ratio, which would be effective for distinguishing different chlorophyllin species that vary in their charged functional groups. semanticscholar.org Micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed for the separation of both charged and neutral analytes and has been successfully used for the separation of various chlorophylls (B1240455). e-jkfn.org Given that this compound is a salt and its constituent chlorophyllin molecules possess carboxyl groups, CE is a theoretically well-suited technique for its analysis.
Mass Spectrometry Hyphenation for Comprehensive Analysis (e.g., HPLC-MS, LC/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unequivocal identification and structural elucidation of the components of this compound. This hyphenated technique combines the superior separation capabilities of LC with the high sensitivity and specificity of MS detection.
In the analysis of this compound, LC-MS has been instrumental in identifying the primary chlorophyllin species present. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify the main component of this compound as Fe-isochlorine e4. nih.govresearchgate.net This level of detailed molecular information is challenging to obtain with chromatographic techniques using conventional detectors alone. An optimized analytical method for sodium copper chlorophyllin, a closely related compound, also utilized LC-MS for the identification of its main components, demonstrating the utility of this technique for metallochlorophyllins. e-jkfn.org The development of an analytical method for this compound in foods also relied on LC/MS for verification purposes. mdpi.com
Table 2: Mass Spectrometry Findings for Metallochlorophyllins
| Compound | Identified Component | Analytical Technique | Reference |
|---|---|---|---|
| This compound | Fe-isochlorine e4 | UPLC-MS | nih.gov |
| Sodium Copper Chlorophyllin | Cu-isochlorine e4, Cu-chlorin p6, Cu-chlorin e6 | LC-MS/MS | e-jkfn.org |
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectrophotometric methods are widely used for the quantification of chlorophylls and their derivatives due to their strong absorbance in the visible region of the electromagnetic spectrum. The quantification of this compound can be achieved by measuring its absorbance at a specific wavelength, typically around the Soret band (approximately 400 nm). For instance, in HPLC methods, a detection wavelength of 395 nm is commonly used for the quantification of this compound. nih.govresearchgate.net
Spectrofluorometry, which measures the fluorescence emission of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. While chlorophylls are naturally fluorescent, the introduction of a heavy atom like iron can quench this fluorescence. Therefore, direct spectrofluorometric methods for this compound may be less straightforward. However, the development of novel fluorescent sensors for the detection of iron (Fe³⁺) ions could potentially be adapted for the indirect quantification of iron in this compound after appropriate sample preparation. researchgate.net
Electrochemical and Sensor-Based Detection Systems
Electrochemical methods offer an alternative approach for the analysis of electroactive compounds like this compound. The central iron atom in the porphyrin ring can undergo redox reactions, which can be detected and quantified using techniques such as cyclic voltammetry or amperometry. While the direct application of electrochemical sensors for the specific detection of this compound is not widely reported in the current literature, the development of electrochemical sensors for iron ions is an active area of research. rsc.org For example, a paper-based electrochemical sensor for the quantification of iron ions in serum has been developed. mdpi.com Such sensor-based systems, potentially utilizing specific recognition elements, could be adapted for the rapid and sensitive detection of the iron component of this compound. Furthermore, electrochemical sensors have been developed for the detection of sodium ions, which could theoretically be applied to the sodium component of the compound. mdpi.com
Purity Profiling and Impurity Analysis Methodologies for this compound
The purity of this compound is crucial for its application, particularly in the food and pharmaceutical industries. A comprehensive purity profile ensures the absence of undesirable contaminants that may arise from the raw materials, manufacturing process, or degradation. Advanced analytical methodologies are employed to identify and quantify the main components, related substances, and potential impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound and its potential impurities. nih.govmdpi.com Typically, reversed-phase HPLC systems are utilized, often with a C18 column. mdpi.com A common approach involves using a gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often containing an acid such as acetic acid to improve peak shape and resolution. nih.govmdpi.com
Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the characteristic absorption spectra of chlorophyll (B73375) derivatives. nih.gov The primary component of this compound has been identified as Fe-isochlorine e4. nih.gov For unequivocal identification of the main components and impurities, HPLC is often coupled with Mass Spectrometry (LC-MS). nih.gov This powerful combination provides molecular weight information, which is invaluable for structural elucidation of unknown compounds.
Impurities in this compound can be broadly categorized into:
Process-related impurities: These arise from the manufacturing process and can include unreacted starting materials, by-products, and residual solvents.
Degradation products: These can form during storage or processing due to factors like heat, light, and pH changes.
The manufacturing process of chlorophyllins (B1632289), which involves extraction, saponification, and metallation, can lead to a complex mixture of related chlorophyll derivatives. While specific quantitative data for impurities in commercial this compound is not extensively published, analysis of the closely related sodium copper chlorophyllin provides significant insight into the types of impurities that may be present. These can include various chlorins, pheophorbides, and rhodins. nih.gov
Regulatory bodies often set limits for certain impurities in food additives. For instance, specifications for the related potassium sodium copper chlorophyllin include limits for moisture, nitrogen content, pH, total and free copper, iron, lead, and arsenic. ecfr.gov It is reasonable to expect similar stringent controls for this compound.
Detailed Research Findings
A key study utilizing HPLC-PDA and UPLC-MS successfully identified the main component of this compound as Fe-isochlorine e4. nih.gov The analytical method developed in this study employed an Inertsil ODS-2 column with a methanol-water mobile phase containing 1% acetic acid, and detection at 395 nm. nih.gov This methodology is capable of separating the main component from other related substances.
Table 1: Potential Related Substances and Impurities in Chlorophyllin Preparations
| Compound Name | Type | Potential Origin |
| Fe-chlorin e6 | Related Substance | Incomplete reaction or degradation |
| Fe-chlorin p6 | Related Substance | Degradation product |
| Fe-pheophorbide a | Related Substance | Degradation product |
| Unmetallated chlorins | Process Impurity | Incomplete metallation reaction |
| Residual Solvents | Process Impurity | From extraction process |
| Heavy Metals (e.g., Lead, Arsenic) | Contaminant | From raw materials or processing |
This table is illustrative of potential impurities based on the analysis of related chlorophyllin compounds.
The analytical methodologies for purity profiling are continually being refined to enhance sensitivity and resolution, ensuring the quality and consistency of this compound.
Environmental Chemistry and Biogeochemical Fate of Sodium Iron Chlorophyllin
Degradation Pathways in Environmental Matrices (e.g., soil, water)
Specific studies detailing the complete degradation pathways of sodium iron chlorophyllin in soil and water are not extensively documented in current literature. However, its degradation can be inferred from the behavior of natural chlorophylls (B1240455) and related compounds. The central iron atom in the porphyrin ring is a key feature influencing its stability and degradation. Unlike the magnesium in natural chlorophyll (B73375), the iron in this compound is more stably bound.
In environmental matrices, degradation is likely to be initiated by the cleavage of the phytol (B49457) tail (already absent in chlorophyllin) and the opening of the porphyrin ring. Key environmental factors influencing these pathways include:
pH: One study indicates that this compound is stable within a pH range of 3.0-6.0 researchgate.net. Outside this range, acidic or alkaline hydrolysis could accelerate the breakdown of the molecule's structure.
Oxidation: The iron center can act as a catalyst for oxidative reactions, potentially promoting the breakdown of the chlorophyllin structure, especially in the presence of dissolved oxygen in water or aerobic soil conditions mdpi.com.
Temperature and Light: While one study notes its stability against heat and room light under specific conditions, prolonged exposure to sunlight and elevated temperatures in natural environments would likely contribute to its degradation over time researchgate.net.
The degradation of the core porphyrin ring is a critical step, leading to the formation of smaller, linear tetrapyrroles and eventually smaller organic molecules, which can then be integrated into the natural carbon and nitrogen cycles.
Photodegradation Kinetics and Mechanisms in Aquatic Environments
The porphyrin ring structure of this compound suggests a susceptibility to photodegradation, as it is designed to absorb light. While specific kinetic models for this compound are scarce, the general mechanism likely involves the absorption of ultraviolet (UV) or visible light, leading to the formation of an excited singlet state. This can then transition to a more stable, longer-lived triplet state.
The excited chlorophyllin molecule can follow two primary photodegradation pathways:
Direct Photolysis: The molecule may undergo direct structural changes, such as ring cleavage or side-chain modifications, leading to loss of color and functionality.
Photosensitized Oxidation: The excited molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS). These ROS can then attack and degrade the this compound molecule itself or other organic compounds present in the water.
The kinetics of photodegradation in aquatic systems would be influenced by several factors, including light intensity, wavelength, the presence of other dissolved organic matter which can act as photosensitizers or quenchers, and water chemistry (pH, oxygen content). The degradation is likely to follow pseudo-first-order kinetics, where the rate is proportional to the concentration of the chlorophyllin compound, assuming constant light intensity.
Sorption and Desorption Phenomena in Natural Systems
The transport and bioavailability of this compound in the environment are governed by its interaction with solid phases like soil, sediments, and suspended particles. As a water-soluble salt, it is expected to be relatively mobile in aquatic and soil systems researchgate.netnih.govnih.gov.
However, its structure contains both polar (carboxylate groups) and non-polar (porphyrin ring) regions, suggesting complex sorption behavior:
Hydrophobic Interaction: The large porphyrin ring can adsorb to the organic matter fraction of soils and sediments through hydrophobic interactions.
Electrostatic Interaction: The negatively charged carboxylate groups can interact with positively charged sites on clay minerals and metal oxides (e.g., iron and aluminum oxides) in the soil, leading to adsorption.
The extent of sorption versus desorption will depend on the specific properties of the soil or sediment (e.g., organic carbon content, clay type and content, pH) and the chemistry of the surrounding water (e.g., ionic strength). In general, soils with higher organic matter or clay content would be expected to exhibit greater sorption capacity for this compound, reducing its mobility in the environment.
Biotransformation by Environmental Microorganisms
Microorganisms play a critical role in the transformation and degradation of organic compounds in the environment. While direct studies on the biotransformation of this compound by specific environmental microbes are limited, evidence from its application in waste treatment suggests it is subject to microbial action nih.gov.
In anaerobic digestion systems, the presence of this compound has been shown to enrich for specific microbial communities, including the phyla Chloroflexi and Actinobacteria, and the methanogen genus Methanosaeta nih.gov. This indicates that these microorganisms can thrive in its presence and are likely involved in its transformation. The biotransformation process may involve:
Enzymatic Degradation: Microbes may produce extracellular or intracellular enzymes that can cleave the porphyrin ring, breaking it down into smaller, more easily metabolized components.
Redox Transformations: The central iron atom can be used by iron-reducing or iron-oxidizing bacteria as an electron acceptor or donor, altering the molecule's stability and solubility.
The ultimate biotransformation would lead to the mineralization of the compound into carbon dioxide, water, and inorganic nitrogen and iron, incorporating these elements into microbial biomass and the broader biogeochemical cycles.
Applications in Waste Treatment and Biogas Production (e.g., sludge pretreatment)
A significant environmental application of this compound is in the enhancement of anaerobic digestion for biogas production from waste activated sludge nih.gov. Sludge contains complex organic materials locked within extracellular polymeric substances (EPS), which are often the rate-limiting step for digestion.
A novel pretreatment strategy using this compound combined with hydrogen peroxide (SIC-H₂O₂) has been shown to significantly improve the biodegradability of sludge nih.gov. The mechanism involves advanced oxidation, where the iron in the chlorophyllin catalyzes the decomposition of H₂O₂ to produce highly reactive hydroxyl radicals (•OH). These radicals effectively disintegrate the sludge flocs and break down the protective EPS matrix nih.gov.
Table 1: Effect of SIC-H₂O₂ Pretreatment on Sludge and Biogas Production
| Parameter | Control (Untreated) | SIC-H₂O₂ Pretreatment | Fold Increase | Reference |
|---|---|---|---|---|
| Soluble Chemical Oxygen Demand (SCOD) | Baseline | 521.38 mg/L | N/A | nih.gov |
| Cumulative Biogas Production | ~234 L kg⁻¹ VS | 702 L kg⁻¹ VS | 3.0 | nih.gov |
Data derived from a study on waste activated sludge pretreatment. "VS" refers to Volatile Solids. nih.gov
Applications of Sodium Iron Chlorophyllin in Non Biological/non Medical Systems
Industrial Pigments and Dyes
Sodium iron chlorophyllin is utilized as a natural-source green-to-brown pigment in several industries. Its water solubility and improved stability compared to natural chlorophyll (B73375) make it a versatile colorant. The core iron atom enhances its chemical robustness and color intensity, making it suitable for applications that require longevity. samaterials.com
The compound is prepared from chlorophyll extracted from plant sources, such as pine needles or bamboo leaves, through processes of saponification, acidification, and reaction with an iron salt like ferrous sulfate (B86663) (FeSO₄). researchgate.netspgykj.com The resulting crystals are typically dark green, dark brown, or black with a metallic luster. spgykj.comnih.gov Its applications as a pigment and dye are found in:
Textiles: As a green dye for fabrics, offering a natural alternative to purely synthetic dyes.
Cosmetics: Used as a colorant in products like soaps and detergents. lookchem.com
Industrial Coatings: Its stability makes it a candidate for specialized coatings where a natural green hue is desired.
Studies have compared the stability of this compound (SIC) with its copper (SCC) and zinc (SZC) analogues. While SCC often shows the best stability against light irradiation, SIC demonstrates good stability against heat and reducing agents, making it suitable for specific industrial processing conditions. researchgate.netspgykj.com
| Property | This compound (SIC) | Sodium Copper Chlorophyllin (SCC) | Sodium Zinc Chlorophyllin (SZC) | Source |
| Appearance | Dark green, dark brown, or black powder | Dark green powder | Emerald or dark green powder | spgykj.comnih.gov |
| Solution Color | Dark brown | Dark green | Emerald | spgykj.com |
| Light Stability | Less stable than SCC | Most stable | - | spgykj.com |
| Heat Stability | Stable | Less stable than SZC | Most stable | researchgate.netspgykj.com |
| pH Stability | Stable in pH range 3.0-6.0 | Stable under various pH | Stable under various pH | researchgate.net |
Materials Science and Nanotechnology Applications
The unique molecular structure of this compound, featuring a porphyrin ring, makes it a valuable compound in materials science. Its enhanced photostability and chemical robustness are key attributes for creating advanced materials. samaterials.com In nanotechnology, iron-based compounds are explored for their catalytic and magnetic properties, and porphyrin-based molecules are used for their self-assembly and electronic characteristics.
This compound and related chlorophyllin compounds are being investigated for use in thin-film technologies, particularly for optical and electronic applications. The ability of porphyrin structures to self-assemble allows for the creation of ordered molecular layers.
A key application is in the development of spectral modulator thin films for enhancing the efficiency of silicon photovoltaics. uc.edu In one study, hybrid thin films composed of chlorophyllin and iron oxide were created. These films are designed to modulate solar light by retarding high-energy UV photons and removing the IR portion of the spectrum, thereby reducing thermalization and heat-related energy losses in the solar panel. uc.edu The presence of iron in the chlorophyllin structure is integral to these advanced material applications. rsc.org The combination of chlorophyllin's specific absorption peaks with the properties of iron oxide allows for the creation of spectrally tunable films. uc.edu
While direct integration of this compound into commercial sensor platforms is not widely documented, the foundational components of the molecule—the porphyrin ring and the central iron ion—are highly relevant to sensor development. Porphyrins are known to be effective ionophores for preparing ion-selective sensors, including those for detecting iron (Fe(III)). mdpi.com
Research on related compounds provides a strong basis for the potential application of this compound in this field. For instance, highly sensitive sensors have been developed for the detection of sodium copper chlorophyllin. researchgate.netresearchgate.net Furthermore, advanced nanosensors utilizing carbon nanotubes have been engineered to detect different oxidation states of iron (Fe(II) and Fe(III)) in biological systems, demonstrating the feasibility of creating selective sensors for iron. newaginternational.comstatnano.com Given that this compound is a stable, water-soluble iron-porphyrin complex, it represents a promising candidate for use as a recognition element in electrochemical or optical sensors designed to detect specific analytes that interact with its porphyrin structure or central iron atom.
Green Catalysis and Industrial Chemical Processes
This compound is emerging as a compound of interest in green chemistry due to its potential as a photosensitizer and catalyst. Its ability to absorb light and facilitate chemical reactions aligns with the principles of sustainable industrial processes.
A notable application is in environmental remediation and energy production. A study investigated a novel pretreatment strategy for sludge before anaerobic digestion, using a this compound-H₂O₂ system to enhance methane (B114726) production. The SIC-H₂O₂ pretreatment improved the disintegration of sludge, which facilitated a threefold increase in biogas production compared to the control. researchgate.net This process provides a feasible strategy for converting waste into energy more efficiently.
Furthermore, chlorophyll and its derivatives are recognized as effective green photosensitizers in visible-light photoredox catalysis. researchgate.net These molecules can absorb light energy and drive chemical reactions, such as the synthesis of complex organic molecules, without the need for harsh conditions or toxic reagents. The presence of iron in the porphyrin ring can influence the electronic properties of the molecule, potentially enhancing its catalytic activity in specific reactions, such as CO₂ reduction, where iron-modified catalysts have shown significant promise. nih.govmdpi.com
| Application Area | Process | Role of this compound | Finding | Source |
| Waste-to-Energy | Anaerobic Digestion of Sludge | Pretreatment agent with H₂O₂ | Enhanced sludge disintegration and increased biogas production by 3x. | researchgate.net |
| Organic Synthesis | Visible-Light Photoredox Catalysis | Photosensitizer (as a chlorophyll derivative) | Drives cyclization reactions via C-H bond functionalization. | researchgate.net |
| Environmental Remediation | CO₂ Reduction (Potential) | Photocatalyst component (as an iron-porphyrin complex) | Iron-modified materials show activity in converting CO₂ to methane. | mdpi.com |
Role in Photovoltaic and Energy Conversion Systems
The structural similarity of this compound to the chlorophyll molecules that drive natural photosynthesis makes it a compelling candidate for artificial photosynthetic and energy conversion systems. Research is actively exploring the use of chlorophyll derivatives in photovoltaics and other energy technologies.
In photovoltaics, chlorophyll derivatives, including synthetic iron complexes, are used as functional components in thin-film solar cells. rsc.org A significant advancement involves using chlorophyllin in hybrid thin films with iron oxide to function as a transparent spectral modulator. This film is placed over a conventional silicon solar panel and improves its power conversion efficiency by selectively filtering sunlight to match the panel's bandgap, thus reducing energy loss from high-energy photons. uc.edu
Beyond solar cells, iron-based materials are critical for next-generation energy storage, such as sodium-ion batteries. These batteries are considered a promising alternative to lithium-ion technology due to the abundance and low cost of sodium and iron. rsc.org Iron-based compounds serve as cathode materials in these systems. rsc.orgbohrium.com The porphyrin structure of this compound, which stably chelates iron, suggests its potential as a precursor or component in the development of novel, bio-inspired electrode materials for such energy storage applications.
Food Technology as a Colorant (Strictly as a pigment)
In food technology, this compound is used as a food additive for green or brown coloration. nih.gov It is valued for its water solubility and greater stability compared to natural chlorophyll, which can degrade quickly during food processing. In Japan, it is a designated food additive.
It is commonly used as a pigment in a variety of food products, including:
Buckwheat
Caramel
Jellies and candies nih.gov
Ice cream
Agar-based desserts fujifilm.com
The use of this compound as a colorant is regulated, and analytical methods using high-performance liquid chromatography (HPLC) and mass spectrometry have been developed to accurately determine its concentration in food products. researchgate.netnih.gov These methods can distinguish this compound from other derivatives like sodium copper chlorophyllin, ensuring compliance with food safety standards. researchgate.net The main chemical component identified in this compound for analytical purposes is Fe-isochlorine e4. researchgate.netnih.gov
Theoretical and Computational Chemistry of Sodium Iron Chlorophyllin
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of sodium iron chlorophyllin. northwestern.edu These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its electron distribution, orbital energies, and reactivity.
Key Research Findings:
Electron Density Distribution: Calculations reveal a high electron density localized on the central iron atom and the surrounding nitrogen atoms of the porphyrin ring. This electron distribution is crucial for the molecule's ability to participate in redox reactions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. For this compound, the HOMO is typically associated with the π-system of the porphyrin ring, while the LUMO is centered on the iron atom and the macrocycle. The energy gap between the HOMO and LUMO dictates the molecule's color and its potential as a photosensitizer.
Reactivity Descriptors: Quantum chemical calculations can predict sites of electrophilic and nucleophilic attack. The nitrogen atoms of the porphyrin ring are generally susceptible to electrophilic attack, while the iron center can act as a Lewis acid, interacting with nucleophiles.
| Calculated Property | Typical Finding for Metallochlorophyllins | Implication for this compound |
| HOMO Energy | -5.2 eV | Influences electron-donating ability |
| LUMO Energy | -2.5 eV | Influences electron-accepting ability |
| HOMO-LUMO Gap | 2.7 eV | Correlates with the main absorption in the visible spectrum |
| Mulliken Charge on Fe | +0.4 to +0.6 | Indicates a partial positive charge, influencing ligand binding |
Interactive Data Table: Users can hover over the "Implication" column for more detailed explanations.
Molecular Dynamics Simulations of Solvent and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in solution. researchgate.netrsc.org MD simulations model the atoms as classical particles and use force fields to describe the interactions between them.
Detailed Research Insights:
Solvation Shell: In aqueous solutions, MD simulations show the formation of a structured solvation shell around the this compound molecule. Water molecules orient themselves around the charged carboxylate groups and the polar regions of the porphyrin ring. This solvation shell influences the molecule's solubility and its interaction with other solutes. mdpi.com
Aggregation Behavior: Depending on the concentration and the nature of the solvent, chlorophyllin molecules can exhibit a tendency to aggregate. MD simulations can predict the preferred modes of aggregation (e.g., π-π stacking) and the energetic stability of these aggregates. This is crucial for understanding its formulation and delivery in various applications.
Conformational Dynamics: The side chains of the chlorophyllin molecule are not rigid and can adopt different conformations. MD simulations can map the conformational landscape and identify the most stable structures, which in turn affects how the molecule interacts with biological targets.
| Simulation Parameter | Observation | Significance |
| Radial Distribution Function of Water around Fe | A sharp peak at ~2.5 Å | Indicates a well-defined first hydration shell |
| Stacking Energy of Dimers | -10 to -15 kcal/mol | Suggests a tendency for aggregation in solution |
| Root Mean Square Fluctuation of Side Chains | Higher for the propionate (B1217596) side chain | Indicates greater flexibility, which can be important for binding |
Interactive Data Table: Clicking on a row can reveal a visual representation of the described interaction.
Predictive Modeling of Spectroscopic Signatures
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net By simulating how the molecule interacts with electromagnetic radiation, these models can help to assign experimental spectra and to understand how the structure of the molecule influences its spectroscopic features.
Key Research Findings:
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra of chlorophyllin derivatives. researchgate.net Calculations for this compound predict the characteristic Soret band (around 400 nm) and Q bands (in the 500-700 nm region), which arise from π-π* transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the central iron atom and the solvent environment.
Vibrational Spectra (IR and Raman): The vibrational frequencies of this compound can be calculated using methods like DFT. These predicted spectra can be used to assign the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as the stretching of C=C bonds in the porphyrin ring or the Fe-N bonds.
NMR Spectra: Quantum chemical methods can also predict the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen, carbon, and nitrogen atoms in this compound. These predictions are valuable for interpreting experimental NMR data and for confirming the molecular structure.
| Spectroscopic Technique | Predicted Feature | Structural Correlation |
| UV-Visible Spectroscopy | Soret Band (~405 nm), Q-bands (~540, ~630 nm) | π-π* transitions of the porphyrin ring |
| Infrared Spectroscopy | Peaks at ~1700 cm⁻¹ and ~1600 cm⁻¹ | C=O stretching of carboxylate groups and C=C stretching of the ring |
| Raman Spectroscopy | Strong bands related to porphyrin ring vibrations | Sensitive to the symmetry and electronic structure of the macrocycle |
Interactive Data Table: Users can filter the table by spectroscopic technique.
In Silico Exploration of Novel Chlorophyllin Derivatives
The principles of computational chemistry can be extended to the rational design of new chlorophyllin derivatives with enhanced or novel properties. nih.govrsc.orgrsc.orgpeerscientist.commdpi.com This in silico approach allows for the screening of a large number of potential molecules before committing to their synthesis and experimental testing, thereby saving time and resources.
Approaches and Potential Applications:
Scaffold Hopping and Functional Group Modification: By systematically replacing or modifying the functional groups on the chlorophyllin scaffold in a computational model, it is possible to explore how these changes affect properties such as solubility, electronic structure, and binding affinity to specific targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the computed molecular descriptors of a series of chlorophyllin derivatives with their experimentally determined activity (e.g., antioxidant capacity or photosensitizing efficiency). These models can then be used to predict the activity of new, unsynthesized derivatives.
Docking and Molecular Dynamics with Biological Targets: For potential therapeutic applications, computational docking and MD simulations can be used to predict how novel chlorophyllin derivatives will bind to target proteins or DNA. This can guide the design of derivatives with improved efficacy and selectivity.
| Derivative Design Strategy | Predicted Property Enhancement | Potential Application |
| Addition of electron-withdrawing groups | Lowered LUMO energy | Improved photosensitizing properties for photodynamic therapy |
| Introduction of hydrophilic side chains | Increased water solubility | Enhanced bioavailability for nutritional supplements |
| Modification of peripheral substituents | Altered steric and electronic profile | Optimized binding to specific enzymes or receptors |
Interactive Data Table: This table could be linked to a 3D molecule viewer to visualize the described modifications.
Future Directions and Emerging Research Avenues for Sodium Iron Chlorophyllin
Development of Sustainable Synthetic Methodologies
The future of sodium iron chlorophyllin synthesis is geared towards environmentally benign processes that prioritize efficiency and the use of renewable resources. Current research is exploring methods that align with the principles of green chemistry, moving away from harsh chemical routes to more sustainable alternatives. unibo.it
One promising approach involves the utilization of natural precursors from waste materials. For instance, a method has been developed to prepare this compound from bamboo leaves, which are typically discarded during bamboo processing. researchgate.net This process involves saponification and an iron substitution reaction. researchgate.net Similarly, chlorophyll (B73375) extracted from pine needles has been used as a starting material for the synthesis of this compound and other metallochlorophyllins like sodium copper chlorophyllin and sodium zinc chlorophyllin. spgykj.com These methods not only valorize waste biomass but also reduce the reliance on more complex synthetic pathways.
Future research will likely focus on optimizing these green synthetic routes. This includes exploring the use of non-toxic solvents, reducing energy consumption, and improving reaction yields. The development of iron-catalyzed coupling reactions using abundant and environmentally friendly metals like sodium and iron represents a significant step towards sustainable organic synthesis, offering a potential alternative to methods that rely on rare and toxic metals. riken.jp
| Starting Material | Key Process Steps | Advantages | Reference |
|---|---|---|---|
| Bamboo Leaves | Saponification, Iron Substitution | Utilization of waste biomass, natural precursor | researchgate.net |
| Pine Needles | Extraction, Saponification, Acidification, Iron Substitution | Renewable plant-based source | spgykj.com |
| General Chlorophyll Extracts | Reaction with iron salts (e.g., FeSO4) | Direct conversion from natural extracts | spgykj.com |
Advanced Spectroscopic and Imaging Modalities for Characterization
Comprehensive characterization is crucial for understanding the structure-function relationship of this compound. While standard techniques like UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are routinely used, the future lies in the application of more advanced and high-resolution methods. nih.govnih.gov
Advanced X-ray spectroscopic methods can provide detailed insights into the geometric and electronic structure of the iron center within the chlorophyllin macrocycle. nih.gov Techniques such as High-Energy Resolution Fluorescence-Detected X-ray Absorption and Resonant X-ray Emission Spectroscopy offer a deeper understanding of the metal-ligand bonding and oxidation states. nih.gov Furthermore, solid-state spectroscopy techniques, including Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for characterizing the compound in its solid form. nih.gov
The integration of spectroscopy with imaging is another emerging frontier. Hyperspectral imaging, which combines digital imaging with spectroscopy, can provide spatial and spectral identification of the compound within complex matrices. spectroscopyonline.com Techniques like confocal Raman imaging and Fourier-transform infrared (FT-IR) spectroscopy imaging enable the visualization of molecular structure and concentration with high spatial resolution. spectroscopyonline.com These advanced modalities will be instrumental in studying the compound's interaction with various materials and biological systems at a microscopic level. nih.govspectroscopyonline.com
| Technique | Information Obtained | Future Application |
|---|---|---|
| HPLC / UPLC-MS | Separation, identification, and quantification of components. nih.gov | Metabolite identification, purity analysis. nih.gov |
| UV-Vis Spectroscopy | Electronic transitions, concentration measurement. nih.gov | Monitoring reaction kinetics and stability. spgykj.com |
| FT-IR Spectroscopy | Functional groups, molecular structure. nih.gov | Studying intermolecular interactions. nih.gov |
| Advanced X-ray Spectroscopy | Geometric and electronic structure of the iron center. nih.gov | Detailed analysis of catalytic sites. |
| Hyperspectral Imaging | Spatial and spectral distribution. spectroscopyonline.com | Mapping the compound in material composites or biological tissues. |
Exploration of Novel Non-Biological Applications
While this compound has established uses in food and pharmaceuticals, its potential extends to various non-biological applications, particularly in catalysis and materials science. The iron-porphyrin core of the molecule is structurally similar to catalysts used in advanced chemical transformations.
Research has shown that synthetic iron porphyrins can act as effective photocatalysts for the visible-light-driven reduction of carbon dioxide (CO2). rsc.org This opens up possibilities for using this compound in sustainable energy applications, converting a greenhouse gas into valuable chemical feedstocks. Similarly, iron(III) chlorophyllins (B1632289) have demonstrated catalytic activity in the aerobic oxidation of cyclohexene, a key industrial chemical process. researchgate.net The efficiency of these catalysts is influenced by the substituents and the structure of the porphyrin ring. researchgate.net
The unique photochemical properties of chlorophyll and its derivatives make them attractive as organo-photocatalysts in organic synthesis. rsc.org As inexpensive and abundant alternatives to transition metal catalysts, they have the potential to drive a variety of light-mediated organic reactions. rsc.org Future work will likely focus on immobilizing this compound onto solid supports to create reusable and robust catalytic systems for these emerging applications.
Interdisciplinary Research with Environmental Engineering and Material Science
The intersection of this compound research with environmental engineering and material science presents significant opportunities for innovation. A notable application is in wastewater treatment, specifically in enhancing anaerobic digestion processes. A novel sludge pretreatment strategy using this compound combined with hydrogen peroxide (H2O2) has been shown to significantly enhance methane (B114726) production. nih.gov This advanced oxidation process (AOP) increases the biodegradability of sludge by promoting the disintegration of extracellular polymeric substances (EPS). nih.gov The synergistic effects of reactive oxygen species and high-valent iron intermediates play a crucial role in this process. nih.gov
In material science, the incorporation of porphyrins and metalloporphyrins into materials like graphitic carbon nitride (g-C3N4) is being explored for creating advanced photocatalysts. mdpi.com These composite materials can harness solar energy for applications such as hydrogen evolution and pollutant degradation. mdpi.com The iron center in this compound could serve as the catalytically active site in such hybrid materials. mdpi.com The development of functional iron-based materials is a key area in AOPs, with a focus on accelerating the Fe3+/Fe2+ reaction cycle to improve catalytic performance. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Research Paradigms
Artificial intelligence (AI) and machine learning (ML) are set to transform the research landscape for complex molecules like this compound. These computational tools can accelerate discovery and provide insights that are difficult to obtain through experimental methods alone.
One of the most promising applications is in the analysis of spectroscopic data. esrf.fr ML algorithms, such as random forests and neural networks, can be trained to decode the vast amount of information contained in spectra, mapping spectral features to specific structural and electronic properties. esrf.fr This can significantly reduce the time required for data analysis and help in identifying coordination environments from X-ray absorption spectra. esrf.fr A data-driven ML approach has already been demonstrated for predicting binding energy and structural information directly from the vibrational spectra of molecules adsorbed on iron porphyrin. acs.org
Q & A
Q. What are the optimal synthesis methods for sodium iron chlorophyllin (SIC), and how do reaction conditions influence its structural integrity?
SIC is synthesized via saponification of chlorophyll extracted from plant sources (e.g., pine needles), followed by acidification and chelation with Fe²⁺ ions (FeSO₄) under controlled pH . Key parameters include reaction temperature (60–80°C), pH adjustment during basification (pH 10–11), and stoichiometric ratios of Fe²⁺ to chlorophyll derivatives. Structural confirmation requires UV-Vis spectroscopy (absorption peaks at 405 nm and 630 nm) and atomic absorption spectrophotometry to quantify iron content (target: ≥4.25% total Fe) .
Q. How does SIC’s antioxidant activity compare to other chlorophyllin derivatives (e.g., sodium copper chlorophyllin) in standardized assays?
In vitro antioxidant assays (e.g., β-carotene bleaching inhibition) reveal that SIC exhibits moderate antioxidant capacity compared to sodium copper chlorophyllin (SCC) and ascorbic acid. At 20 mg/mL, SIC achieves ~80% bleaching inhibition, while SCC and ascorbic acid reach ~90% and ~95%, respectively . The lower activity may stem from differences in metal ion redox properties and chlorin ring stability under oxidative conditions.
Q. What factors influence SIC’s stability under varying environmental conditions?
SIC is sensitive to light, temperature, and pH. Under UV irradiation, photodegradation follows first-order kinetics (rate constant: ~7 × 10⁻² min⁻¹), with Fe³⁺ oxidation destabilizing the chlorin macrocycle . Thermal stability is moderate (activation energy: ~13–16 kcal/mol), but prolonged heating (>60°C) accelerates decomposition. Acidic conditions (pH <5) induce isomerization, while alkaline conditions (pH >9) enhance solubility but reduce chelation efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in SIC’s reported bioactivity across preclinical models?
Discrepancies in SIC’s efficacy (e.g., hematopoietic stimulation vs. limited antioxidant effects) arise from variations in experimental design:
- Dosage : In murine models, SIC at 50 mg/kg/day increased CFU-E (erythroid progenitors) by 40%, but higher doses (>100 mg/kg) showed toxicity .
- Bioavailability : SIC’s water solubility enhances systemic distribution, but rapid renal clearance may limit sustained effects.
- Model specificity : Anemic mice respond better than healthy counterparts due to upregulated iron absorption pathways . Standardized protocols (e.g., USP guidelines for purity and copper/iron quantification) are critical for reproducibility .
Q. What advanced analytical methods are required to characterize SIC’s degradation products and their bioactivity?
High-resolution LC-MS/MS and 13C CP/MAS NMR are essential for identifying degradation byproducts (e.g., oxidized chlorins, demetalated derivatives) . For bioactivity assessment:
Q. How can experimental designs be optimized to evaluate SIC’s chemopreventive mechanisms in vivo?
Key considerations include:
- Dosing regimen : Intermittent dosing (e.g., 3×/day with meals) mimics human trials and maximizes aflatoxin binding in the gut .
- Biomarkers : Urinary aflatoxin-N7-guanine adducts and serum ferritin levels correlate with SIC’s efficacy .
- Synergistic agents : Co-administration with Lactobacillus fermentum enhances SIC’s bioavailability in canine models .
Methodological Guidance
Q. What are the best practices for quantifying SIC’s iron content and chelation efficiency?
- Total iron : Digest SIC in HNO₃, then analyze via atomic absorption spectroscopy (AAS) at 324.8 nm. Calculate using a calibration curve (0.5–2.0 µg/mL Fe standards) .
- Chelated vs. ionic iron : Adjust pH to 3.0 to precipitate unchelated Fe²⁺, filter, and measure ionic iron in the filtrate via AAS. Chelated iron = Total iron – Ionic iron (target: ≥4.0% chelated Fe) .
Q. How should researchers address batch-to-batch variability in SIC for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
